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Compound of Interest

Compound Name: Flamenol

Cat. No.: B161736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-

methoxybenzene-1,3-diol, a phenolic compound with potential applications in the

pharmaceutical and cosmetic industries. This document outlines its physicochemical

properties, spectral data, synthesis, and known biological activities, presenting data in a

structured format for ease of reference and comparison.

Physicochemical Properties
5-Methoxybenzene-1,3-diol, also known as 3,5-dihydroxyanisole, is a solid, yellow, crystalline

powder.[1] It is soluble in water and slightly soluble in chloroform and methanol.[1] A summary

of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Methoxybenzene-1,3-diol
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Property Value Reference

Molecular Formula C₇H₈O₃ [1][2]

Molar Mass 140.14 g/mol [2][3]

Melting Point 78-80 °C [1]

Boiling Point 188-189 °C at 12 mmHg [1]

Water Solubility Soluble [1]

Appearance Solid, Yellow [1]

pKa (Predicted) 9.07 ± 0.10 [1]

CAS Number 2174-64-3 [2]

Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of 5-methoxybenzene-1,3-diol. The following sections provide an overview of

its expected nuclear magnetic resonance (NMR) and infrared (IR) spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-methoxybenzene-1,3-diol is expected to show distinct

signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl

protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region of

the spectrum. The methoxy group protons will present as a singlet, typically in the upfield

region. The hydroxyl protons will also appear as a singlet, with its chemical shift being

concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of

the molecule. It is expected to show seven distinct signals corresponding to the seven carbon

atoms in 5-methoxybenzene-1,3-diol. The chemical shifts of the aromatic carbons will be in the

downfield region, with the carbons attached to the hydroxyl and methoxy groups showing

characteristic shifts. The methoxy carbon will appear in the upfield region. In many aromatic

compounds, the chemical shift for an aromatic methoxy group is typically around 56 ppm.[4]
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Infrared (IR) Spectroscopy
The FT-IR spectrum of 5-methoxybenzene-1,3-diol will exhibit characteristic absorption bands

corresponding to its functional groups. Key expected peaks include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Peaks for the methoxy group will be observed just below 3000

cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations will be visible in the 1450-1600

cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the hydroxyl and

methoxy groups will be present in the 1000-1300 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will

appear in the 650-900 cm⁻¹ region.

Synthesis of 5-Methoxybenzene-1,3-diol
A common method for the preparation of 3,5-dihydroxyanisole involves the polycondensation

reaction of phenol and formaldehyde under acidic conditions.[1] This reaction is carried out at a

specific temperature and for a duration sufficient to yield the desired product.[1]

Experimental Workflow for a General Phenol-
Formaldehyde Condensation
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Caption: General workflow for the synthesis of 5-methoxybenzene-1,3-diol.

Biological Activity and Potential Applications
While direct studies on the biological activity of 5-methoxybenzene-1,3-diol are limited, its

structural similarity to other phenolic compounds suggests potential antioxidant and anti-

inflammatory properties. For instance, the related compound 2,4-dimethoxy-6-methylbenzene-

1,3-diol, derived from Antrodia cinnamomea, has been shown to exhibit anti-inflammatory,

antioxidant, and immunomodulatory activities.[5][6][7] This compound mitigates psoriasiform

inflammation by suppressing the phosphorylation of mitogen-activated protein kinases

(MAPKs) and NF-κB.[5][6][7]

The presence of hydroxyl groups on the benzene ring in 5-methoxybenzene-1,3-diol suggests

it may act as a radical scavenger, a key mechanism of antioxidant activity. Phenolic compounds

are known to exert anti-inflammatory effects by modulating various signaling pathways involved

in inflammation.

Potential Anti-inflammatory Signaling Pathway
Based on the activity of related compounds, a potential mechanism of action for 5-

methoxybenzene-1,3-diol could involve the inhibition of pro-inflammatory signaling pathways.
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Caption: A potential anti-inflammatory mechanism of 5-methoxybenzene-1,3-diol.

Conclusion
5-Methoxybenzene-1,3-diol is a well-characterized phenolic compound with potential for further

investigation in drug development and cosmetics. Its physicochemical properties and spectral

characteristics provide a solid foundation for its identification and quality control. While direct

evidence of its biological activity is still emerging, the known anti-inflammatory and antioxidant

properties of structurally related compounds highlight promising avenues for future research

into its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of

action and to explore its efficacy in various biological models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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